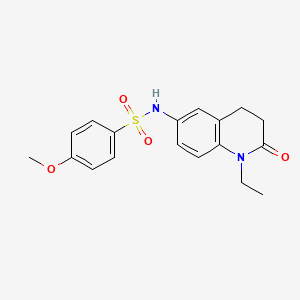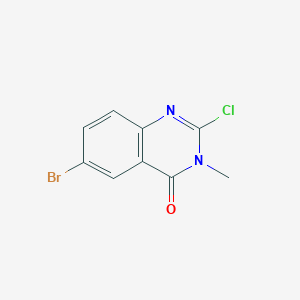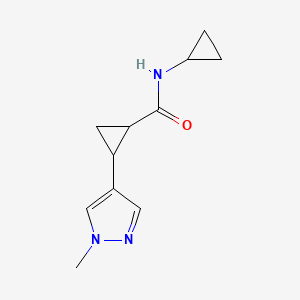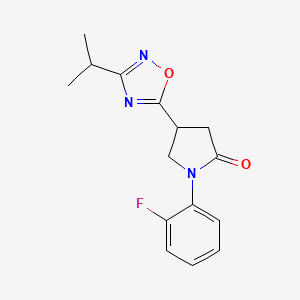
1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as FPOP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FPOP belongs to the class of pyrrolidine compounds and is known for its unique properties that make it an ideal candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design for Kinase Inhibitors
Compounds with a tri- and tetra-substituted imidazole scaffold, including those related to the chemical structure of interest, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This research area emphasizes the design, synthesis, and activity studies of such inhibitors, highlighting their potential in treating inflammatory conditions and other diseases where cytokine release plays a crucial role (Scior et al., 2011).
Therapeutic Potential of Oxadiazole Derivatives
The oxadiazole ring, a key component of the compound , has been extensively studied for its capacity to bind with different enzymes and receptors through weak interactions, demonstrating a wide array of bioactivities. Research in this domain has shown significant promise in developing oxadiazole-based compounds for treating various ailments, underlining the vast therapeutic potential and development value of such derivatives (Verma et al., 2019).
Variability in Chemistry and Properties
Studies on the chemistry and properties of compounds containing pyridine and oxadiazole moieties, like the one , reveal fascinating variability and potential in creating complex compounds with diverse biological and electrochemical activities. This variability opens up numerous possibilities for future research and potential applications in various fields (Boča et al., 2011).
Optoelectronic Material Development
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, akin to the structure of the compound being discussed, has shown great value in creating novel optoelectronic materials. Research in this area highlights the potential applications of such compounds in developing electronic devices, luminescent elements, and other optoelectronic components (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-9(2)14-17-15(21-18-14)10-7-13(20)19(8-10)12-6-4-3-5-11(12)16/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKCBLGRZKYORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B2921329.png)
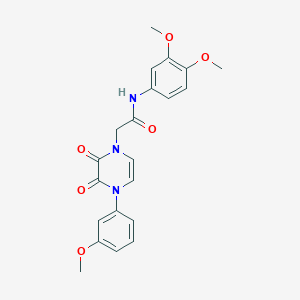
![N-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2921333.png)
![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B2921334.png)
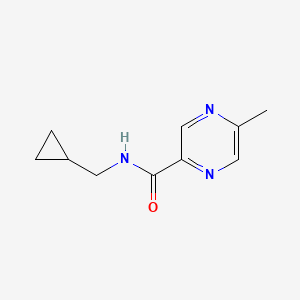




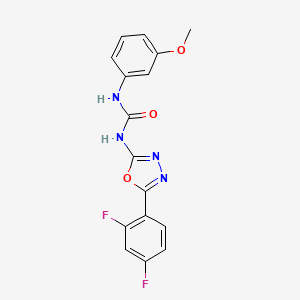
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2921345.png)
